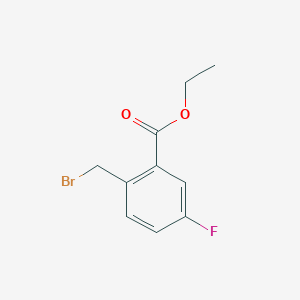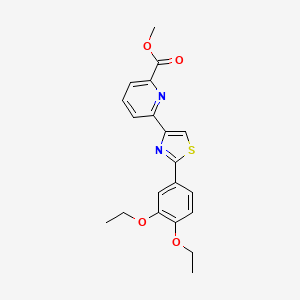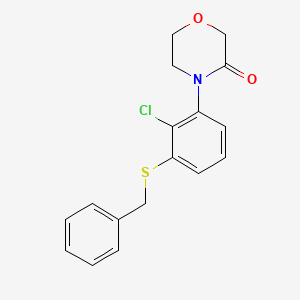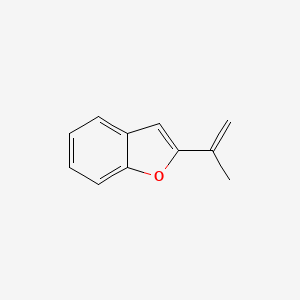
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid
Übersicht
Beschreibung
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid is an organic compound with the molecular formula C10H14O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 2-propynyl group. This compound is of interest due to its unique structure, which includes both an alkyne and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid can be synthesized through various organic synthesis methods. One common method involves the alkylation of malonic acid derivatives. For instance, diethyl malonate can be reacted with propargyl bromide in the presence of a base such as sodium ethoxide to yield diethyl 2-(prop-2-yn-1-yl)malonate. This intermediate can then be hydrolyzed and decarboxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces esters or amides
Wissenschaftliche Forschungsanwendungen
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-methyl-2-(prop-2-yn-1-yl)propanedioic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- 2-(prop-2-yn-1-yl)malonic acid
Uniqueness
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid is unique due to its combination of an alkyne and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H8O4 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-methyl-2-prop-2-ynylpropanedioic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4-7(2,5(8)9)6(10)11/h1H,4H2,2H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
ITMKNKIQBKFAAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8738920.png)
![Methyl [2-(iodomethyl)phenyl]acetate](/img/structure/B8738931.png)

![Tert-butyl benzo[d][1,3]dioxol-5-ylmethyl(2-oxoethyl)carbamate](/img/structure/B8738945.png)




![1-(1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethan-1-one](/img/structure/B8738986.png)

